molecular formula C7H6ClNaO2S B13170197 Sodium 4-(chloromethyl)benzene-1-sulfinate

Sodium 4-(chloromethyl)benzene-1-sulfinate

Cat. No.: B13170197
M. Wt: 212.63 g/mol
InChI Key: XQHXXELXSAZAHH-UHFFFAOYSA-M
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Description

Sodium 4-(chloromethyl)benzene-1-sulfinate is a sulfinate salt characterized by a chloromethyl (-CH2Cl) substituent on the benzene ring. This compound is structurally related to other benzenesulfinate derivatives, where functional groups at the para position influence reactivity, solubility, and applications.

Properties

Molecular Formula

C7H6ClNaO2S

Molecular Weight

212.63 g/mol

IUPAC Name

sodium;4-(chloromethyl)benzenesulfinate

InChI

InChI=1S/C7H7ClO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1

InChI Key

XQHXXELXSAZAHH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-(chloromethyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium and requires controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The final product is usually purified through crystallization or other separation techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(chloromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

    Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.

    Reduction Reactions: Under certain conditions, the compound can be reduced to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used to oxidize the sulfinate group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include various substituted benzenesulfinates depending on the nucleophile used.

    Oxidation: The major product is the corresponding sulfonate.

    Reduction: The primary product is the corresponding sulfide.

Scientific Research Applications

Sodium 4-(chloromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfides.

    Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium 4-(chloromethyl)benzene-1-sulfinate exerts its effects involves nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be readily replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into aromatic compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Sodium 4-(chloromethyl)benzene-1-sulfinate with structurally related sulfinate salts based on substituents, molecular formulas, and molecular weights:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CH2Cl C7H6ClNaO2S ~212.5 Electrophilic chloromethyl group; reactive in substitution reactions.
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate -N(CH3)2SO2 C8H10NNaO4S2 271.3 Discontinued; dimethylsulfamoyl group enhances steric bulk and polarity .
Sodium 4-(trifluoromethyl)benzene-1-sulfinate -CF3 C7H5F3NaO2S ~230.1 Trifluoromethyl group is electron-withdrawing; improves thermal stability .
Sodium 4-methoxybenzene-1-sulfinate -OCH3 C7H7NaO3S ~194.0 Methoxy group is electron-donating; commercially available (7 suppliers) .

Reactivity and Functional Group Influence

  • Chloromethyl (-CH2Cl): The target compound’s chloromethyl group acts as a reactive site for nucleophilic substitution (e.g., SN2 reactions) or elimination. This contrasts with the trifluoromethyl (-CF3) group in Sodium 4-(trifluoromethyl)benzene-1-sulfinate, which stabilizes adjacent negative charges through electron-withdrawing effects, reducing reactivity in substitution reactions but enhancing stability .
  • Methoxy (-OCH3): Sodium 4-methoxybenzene-1-sulfinate exhibits reduced electrophilicity due to the electron-donating methoxy group, favoring applications in milder reaction conditions .
  • The compound is discontinued, suggesting challenges in synthesis or stability .

Research Findings and Limitations

  • Reactivity Trends: Chloromethyl and trifluoromethyl derivatives occupy opposite ends of the reactivity spectrum, with the former being highly reactive and the latter inert under many conditions.
  • Commercial Viability: Methoxy-substituted sulfinates dominate commercial availability, reflecting their balanced reactivity and ease of handling .

Notes

  • Discontinued compounds (e.g., Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate) may require alternative synthetic routes for laboratory use .
  • Substituent effects (electronic, steric) are critical in tailoring sulfinate salts for specific applications.

Biological Activity

Sodium 4-(chloromethyl)benzene-1-sulfinate, also known as a chloromethyl sulfonate derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H8ClNaO2S
  • Molecular Weight : 218.66 g/mol
  • CAS Number : 824-79-3

Pharmacological Activities

This compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Several studies have reported that derivatives of this compound possess significant anti-inflammatory properties. For instance, compounds related to this compound have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are critical in the inflammatory process. In vitro assays indicated IC50 values for COX inhibition ranging from 19.45 μM to 42.1 μM .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential, which is crucial in mitigating oxidative stress-related diseases. Preliminary findings suggest that it can scavenge free radicals effectively, although specific quantitative data is still needed.
  • Antimicrobial Properties : this compound has demonstrated antibacterial and antifungal activities against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been particularly noted, making it a candidate for further development as a disinfectant or antimicrobial agent .
  • Sensitization and Allergic Reactions : Case studies have highlighted that exposure to this compound can lead to sensitization reactions in humans, particularly respiratory issues such as asthma and dermatitis upon skin contact. Reports from clinical observations indicate that sensitization can occur after prolonged exposure, with symptoms manifesting rapidly upon re-exposure .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes (COX), which play a pivotal role in the synthesis of prostaglandins involved in inflammation. Docking studies have shown that it binds effectively to the active sites of these enzymes .
  • Cellular Signaling Pathways : Research indicates that this compound may modulate signaling pathways associated with inflammation and oxidative stress response, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

StudyFindings
Palczynski et al. (2003)Documented respiratory sensitization in brewery workers exposed to concentrations between 0.25% and 2%. Symptoms included wheezing and nasal discharge .
Kujala et al. (1995)Observed positive skin-prick test reactions in individuals exposed to the chemical, indicating potential allergenic properties .
Lombardi et al. (1989)Reported cases of eczema and allergic reactions among healthcare workers using antiseptic products containing the compound .

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